REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:25])([O:4][C:5]([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[S:17][C:16]([C:18]([O:20]CCCC)=[O:19])=[CH:15][CH:14]=2)[CH2:9][CH2:8]1)=[O:6])[CH3:3].[OH-].[Na+].CO.O>C1COCC1>[CH3:3][C:2]([CH3:25])([O:4][C:5]([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[S:17][C:16]([C:18]([OH:20])=[O:19])=[CH:15][CH:14]=2)[CH2:9][CH2:8]1)=[O:6])[CH3:1] |f:1.2,3.4|
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)N1CCN(CC1)C1=CC=C(S1)C(=O)OCCCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (1×), brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was azeotroped with benzene (3×)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo over 2 days
|
Duration
|
2 d
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)N1CCN(CC1)C1=CC=C(S1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |